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Compound of Interest

Compound Name: 4-(Benzylthio)phenol

Cat. No.: B1276876

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the critical importance of a
comprehensive understanding of a molecule's physicochemical properties for its successful
application in research and drug development. This guide deviates from rigid templates to
provide a focused and practical understanding of 4-(Benzylthio)phenol, a molecule with latent
potential in medicinal chemistry. Our exploration is grounded in established scientific principles,
ensuring that the presented data and protocols are both accurate and reproducible.

Chemical Identity and Molecular Structure

4-(Benzylthio)phenol, also known as 4-(benzylsulfanyl)phenol or 4-hydroxyphenyl benzyl
sulfide, is an organic compound featuring a phenol ring substituted at the para position with a
benzylthio group. This unique combination of a hydroxyl group and a thioether linkage imparts
a specific set of electronic and steric characteristics that are pivotal to its reactivity and potential
biological activity.

Molecular Formula: C13H120S[1]
Molecular Weight: 216.3 g/mol [1]

CAS Number: 30519-03-0[1]
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Structure:

Caption: Molecular structure of 4-(Benzylthio)phenol.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its
application in experimental settings. While specific experimental data for 4-(Benzylthio)phenol
is not widely published, we can infer certain characteristics based on its structural analogues
and the functional groups present.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1276876?utm_src=pdf-body
https://www.benchchem.com/product/b1276876?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value/information Source
Molecular Formula C13H120S [1]
Molecular Weight 216.3 g/mol [1]
CAS Number 30519-03-0 [1]

Likely a solid at room
temperature, given the

Appearance ] o ) Inferred
properties of similar aromatic

sulfides and phenols.

Data not available. For

comparison, the related

Melting Point compound benzyl phenyl
sulfide has a melting point of
40-44 °C.[2]

Boiling Point Data not available.

Expected to be soluble in
organic solvents such as
N ethanol and diethyl ether.[3] Its
Solubility o o [3]
solubility in water is likely to be
low due to the presence of two

aromatic rings.

Data not available. The pKa of
phenol is approximately 9.98.
_ The electron-donating nature
pKa (Phenolic OH) ] ) Inferred
of the benzylthio group might
slightly increase the pKa

compared to phenol.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of a
molecule. While a comprehensive public database of spectra for 4-(Benzylthio)phenol is not
readily available, the expected spectral features can be predicted based on its structure.
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the phenol and benzyl rings, a singlet for the methylene (-CHz-) protons, and
a broad singlet for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons
will be influenced by the electron-donating effects of the hydroxyl and thioether groups.

e 13C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a
different chemical environment. The carbon attached to the hydroxyl group will appear
downfield, and the carbons of the benzyl group will have characteristic shifts.

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption
band in the region of 3200-3600 cm~1* corresponding to the O-H stretching of the phenolic
hydroxyl group.[4] Aromatic C-H stretching vibrations will appear around 3000-3100 cm™1,
and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm~1
region.[4]

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (216.3 g/mol ). Common
fragmentation patterns would involve cleavage of the benzyl-sulfur bond and fragmentation
of the aromatic rings.

Synthesis and Reactivity
Synthesis

A common and logical route to synthesize 4-(Benzylthio)phenol involves the nucleophilic
substitution of a suitable starting material with a benzylthiolate or a 4-mercaptophenoxide. A
plausible synthetic approach is the reaction of 4-mercaptophenol with benzyl chloride in the
presence of a base.

Experimental Protocol: Synthesis of 4-(Benzylthio)phenol

» Dissolution: Dissolve 4-mercaptophenol (1 equivalent) in a suitable solvent such as ethanol
or DMF.

o Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate (1.1
equivalents), to the solution and stir until the 4-mercaptophenol is fully deprotonated to form
the corresponding thiophenoxide.
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» Nucleophilic Attack: Slowly add benzyl chloride (1 equivalent) to the reaction mixture.

e Reaction: Stir the reaction mixture at room temperature or with gentle heating until the
reaction is complete, as monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, pour the reaction mixture into water and extract the product with
an organic solvent like ethyl acetate.

 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Caption: General workflow for the synthesis of 4-(Benzylthio)phenol.

Reactivity

The reactivity of 4-(Benzylthio)phenol is dictated by its three key structural components: the
phenolic hydroxyl group, the aromatic ring, and the thioether linkage.

e Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to
form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various
reactions, such as ether and ester formation. The hydroxyl group also activates the aromatic
ring towards electrophilic substitution.

e Aromatic Ring: The phenol ring is electron-rich and susceptible to electrophilic aromatic
substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The
hydroxyl group is an ortho-, para-directing activator.

o Thioether Linkage: The sulfur atom in the thioether linkage is nucleophilic and can be
oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. The benzyl-sulfur
bond can also be cleaved under certain reductive conditions.

Applications in Research and Drug Development

While specific applications of 4-(Benzylthio)phenol are not extensively documented, its
structural motifs are present in various biologically active molecules. Phenolic compounds are
known for their antioxidant, anti-inflammatory, and antimicrobial properties. The benzylthio
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moiety can also contribute to biological activity and can be found in a range of
pharmaceuticals.

The structure of 4-(Benzylthio)phenol makes it an interesting scaffold for medicinal chemistry.
The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial
for binding to biological targets.[5] The lipophilic character of the benzyl group can enhance
membrane permeability.

Potential Research Applications:

» Scaffold for Novel Drug Candidates: It can serve as a starting material for the synthesis of
more complex molecules with potential therapeutic applications, such as enzyme inhibitors
or receptor antagonists.

» Structure-Activity Relationship (SAR) Studies: As a fragment in SAR studies to understand
the contribution of the benzylthio and phenol moieties to the biological activity of larger
molecules.

Caption: Role of 4-(Benzylthio)phenol in a drug discovery workflow.

Safety and Handling

Specific toxicity data for 4-(Benzylthio)phenol is not readily available. However, based on the
properties of related compounds such as phenol and benzyl-containing compounds, it should
be handled with care in a laboratory setting. Phenols are known to be skin and eye irritants.

General Handling Precautions:

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

» Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or
vapors.

e Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

» Store in a cool, dry, and well-ventilated place away from oxidizing agents.
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Conclusion

4-(Benzylthio)phenol is a molecule with interesting structural features that suggest its
potential as a building block in medicinal chemistry and materials science. While
comprehensive data on its physicochemical properties and biological activity are currently
limited, this guide provides a foundational understanding based on its chemical structure and
the properties of related compounds. Further research to fully characterize this molecule is
warranted and could unveil novel applications in drug discovery and other scientific fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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